N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[methyl-(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-14-4-3-5-16(12-14)23(2)30(25,26)19-8-11-29-20(19)21(24)22-15-6-7-17-18(13-15)28-10-9-27-17/h3-8,11-13H,9-10H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTXLFVLVRVCRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological activities, and therapeutic implications of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Benzodioxin Derivative : The initial step involves the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-methylbenzenesulfonyl chloride in an alkaline medium to form sulfonamide derivatives.
- Substitution Reactions : The synthesized sulfonamide is then reacted with various bromo-substituted acetamides to yield the target compound through nucleophilic substitution reactions.
- Characterization : The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity .
Enzyme Inhibition Studies
Recent studies have shown that compounds derived from the benzodioxin framework exhibit significant inhibitory activity against key enzymes involved in metabolic disorders:
- α-Glucosidase Inhibition : Compounds were screened for their ability to inhibit α-glucosidase, an enzyme crucial in carbohydrate metabolism. Inhibition of this enzyme can help manage Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption.
- Acetylcholinesterase Inhibition : The compound also demonstrated potential as an acetylcholinesterase inhibitor, which is relevant for therapeutic strategies against Alzheimer’s disease (AD). This inhibition can enhance cholinergic transmission in the brain .
Antimicrobial Activity
The compound's derivatives have been evaluated for antimicrobial properties against various pathogens:
- Antibacterial Activity : Studies have reported that certain derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
- Antifungal Activity : The antifungal efficacy was assessed against fungi like Candida albicans, with some derivatives showing comparable activity to standard antifungal agents .
Case Studies and Research Findings
Several research studies have highlighted the biological activities of compounds related to N-(2,3-dihydro-1,4-benzodioxin):
- Study on Antitumor Activity : A series of related compounds were tested for antitumor activity, revealing that certain structural modifications led to enhanced selectivity and potency against various cancer cell lines .
- Fungicidal Activity Assays : Research indicated that derivatives showed moderate to excellent fungicidal activity against multiple fungal strains, emphasizing their potential in agricultural applications .
Data Summary
Scientific Research Applications
Enzyme Inhibition Studies
Recent studies have highlighted the enzyme inhibitory potential of compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide. For instance, research on sulfonamide derivatives containing benzodioxane moieties has shown promising results as inhibitors of α-glucosidase and acetylcholinesterase enzymes. These enzymes are critical in metabolic pathways and neurological functions, respectively.
Key Findings:
- α-Glucosidase Inhibition: Compounds synthesized from benzodioxane derivatives demonstrated substantial inhibition against yeast α-glucosidase. This suggests potential applications in managing diabetes by delaying carbohydrate absorption.
- Acetylcholinesterase Inhibition: Some derivatives exhibited weaker inhibition against acetylcholinesterase, indicating a selective action that could be beneficial for neuroprotective strategies .
Antidiabetic Potential
The anti-diabetic properties of compounds derived from this compound have been explored through in vitro studies. The inhibition of α-glucosidase can lead to reduced postprandial blood glucose levels, making these compounds candidates for further development as antidiabetic agents .
Case Study 1: Synthesis and Characterization
A recent study involved synthesizing new sulfonamide derivatives featuring the benzodioxan moiety. The synthesis was achieved through the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various sulfonyl chlorides followed by acetamide derivatives. The characterization was performed using IR and NMR spectroscopy to confirm the structures .
| Compound | Enzyme Target | Inhibition (%) |
|---|---|---|
| Compound A | α-Glucosidase | 75% |
| Compound B | Acetylcholinesterase | 30% |
Case Study 2: Molecular Docking Studies
In silico studies using molecular docking techniques have provided insights into the binding affinities of these compounds to their target enzymes. The docking results correlated well with the experimental data, supporting the hypothesis that structural modifications can enhance inhibitory activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations:
Benzodioxin/Dioxane Rings: The target compound’s benzodioxin ring is structurally analogous to the 1,4-dioxane ring in ’s flavones, which demonstrated antihepatotoxic activity comparable to silymarin . In contrast, ’s benzodioxin-carboxamide derivative incorporates a tetrahydrobenzo[b]thiophen core, highlighting the diversity of hybrid structures achievable with this motif .
Sulfamoyl vs. Sulfonylurea Groups :
- The target compound’s methyl(3-methylphenyl)sulfamoyl group differs from the sulfonylurea herbicides in (e.g., triflusulfuron), which feature triazine rings and sulfonylurea linkages. While both contain sulfur-based substituents, the target compound lacks the triazine moiety critical for herbicidal activity, suggesting divergent applications .
Thiophene vs. Dihydropyridine Cores :
- ’s dihydropyridine derivatives (e.g., AZ257) share a heterocyclic core but lack the benzodioxin and sulfamoyl groups. Their substituents (e.g., bromophenyl, methoxyphenyl) emphasize the role of aromatic groups in modulating activity, though their specific functions remain unclear .
Table 2: Physicochemical Properties (Inferred from Evidence)
Q & A
Basic: What are the standard synthetic routes for preparing this compound?
The synthesis typically involves sequential functionalization of the thiophene-2-carboxamide core. Key steps include:
- Sulfamoylation : Introduce the methyl(3-methylphenyl)sulfamoyl group via coupling reactions, often using sulfamoyl chlorides under anhydrous conditions (e.g., THF or DCM) with bases like triethylamine to neutralize HCl .
- Benzodioxin coupling : The dihydrobenzodioxin moiety is attached through amide bond formation. This may involve activating the carboxylic acid (e.g., via HOBt/EDCI coupling) with the amine group on the benzodioxin intermediate .
- Purification : Reverse-phase HPLC with gradients (e.g., methanol/water) is critical for isolating high-purity products .
Advanced: How can researchers optimize the cyclization step for the benzodioxin moiety to minimize by-products?
Cyclization efficiency depends on:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates but may require strict temperature control to avoid side reactions .
- Catalysts : Iodine and triethylamine in DMF can promote cyclization while suppressing sulfur by-product formation, as observed in analogous thiadiazole syntheses .
- Reaction monitoring : Use TLC or in-situ NMR to track intermediates and terminate the reaction before over-cyclization occurs .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Assign peaks for the thiophene ring (δ 6.5–7.5 ppm), benzodioxin protons (δ 4.2–4.5 ppm for -OCH2O-), and sulfamoyl methyl groups (δ 2.8–3.2 ppm) .
- IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Advanced: How to resolve discrepancies in NMR data under varying reaction conditions?
- Solvent effects : Deuterated solvents (e.g., DMSO-d6 vs. CDCl3) can shift proton signals. For example, amide protons may appear broad in DMSO due to hydrogen bonding .
- Dynamic processes : Rotameric equilibria in the sulfamoyl group can split signals. Variable-temperature NMR (e.g., 25°C to 60°C) may coalesce peaks .
- Impurity analysis : Use 2D NMR (COSY, HSQC) to distinguish target compound signals from by-products .
Basic: What are the critical parameters for HPLC purification?
- Mobile phase : Methanol/water gradients (30% → 100% methanol) effectively separate polar intermediates from the target compound .
- Column choice : C18 columns with 5-µm particle size provide optimal resolution for sulfonamide-containing molecules .
- Detection : UV absorbance at 254 nm (for aromatic systems) ensures accurate peak identification .
Advanced: How to analyze substituent effects on sulfamoyl group reactivity in cross-coupling reactions?
- Electronic effects : Electron-withdrawing groups on the phenyl ring (e.g., -CF3) increase sulfamoyl electrophilicity, enhancing coupling efficiency. Use Hammett σ constants to predict reactivity .
- Steric hindrance : Bulky substituents (e.g., 3-methylphenyl) may reduce reaction rates. Optimize catalyst loading (e.g., Pd-based catalysts) to mitigate steric effects .
- Kinetic studies : Monitor reaction progress via LC-MS to correlate substituent effects with yield .
Basic: What intermediates are critical in the synthesis, and how are they characterized?
- Thiophene-2-carboxylic acid derivatives : Synthesized via benzoylisothiocyanate coupling, confirmed by IR (C=O) and NMR (thiophene proton shifts) .
- Methyl(3-methylphenyl)sulfamoyl chloride : Characterized by 1H NMR (singlet for methyl groups) and HRMS for chlorine isotope patterns .
- Benzodioxin-6-amine : Verified by aromatic proton splitting patterns (AB system for dihydrodioxin protons) .
Advanced: How to design experiments assessing the compound’s stability under physiological conditions?
- pH stability : Incubate the compound in buffers (pH 2–9) and analyze degradation via HPLC. Sulfamoyl groups are prone to hydrolysis in acidic conditions .
- Thermal stability : Use DSC/TGA to determine decomposition temperatures. Thiophene rings may degrade above 200°C .
- Light sensitivity : Conduct accelerated stability studies under UV light to identify photodegradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
